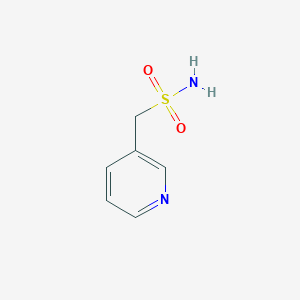

Pyridin-3-ylmethanesulfonamide

Description

The exact mass of the compound Pyridin-3-ylmethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridin-3-ylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridin-3-ylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSCUQGYIGXFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652819 | |

| Record name | 1-(Pyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749806-66-4 | |

| Record name | 1-(Pyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridin-3-ylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridin-3-ylmethanesulfonamide

Abstract

Pyridin-3-ylmethanesulfonamide is a key structural motif in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for Pyridin-3-ylmethanesulfonamide, intended for researchers, scientists, and professionals in drug development. We will delve into the prevalent synthetic pathways, offering detailed, step-by-step protocols and the underlying chemical principles. The discussion will emphasize the rationale behind experimental choices, potential challenges, and optimization strategies to ensure both high yield and purity. This document is structured to serve as a practical laboratory resource, integrating theoretical knowledge with actionable experimental procedures.

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in the design of therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, allow it to serve as a bioisostere for other functional groups like amides.[2][3] This has led to the development of a vast number of sulfonamide-containing drugs with a wide range of applications. The pyridine ring, a common scaffold in drug discovery, when combined with a methanesulfonamide group, can lead to compounds with significant biological activity. Pyridin-3-ylmethanesulfonamide itself and its derivatives are important intermediates in the synthesis of various pharmaceutical agents, including potential pyruvate kinase M2 (PKM2) activators for cancer therapy.[4]

This guide will focus on the practical synthesis of Pyridin-3-ylmethanesulfonamide, providing a detailed examination of the most common and efficient synthetic routes.

Synthetic Strategies: Pathways to Pyridin-3-ylmethanesulfonamide

The synthesis of Pyridin-3-ylmethanesulfonamide can be approached through several strategic disconnections. The most common and direct method involves the reaction of a suitable amine with a sulfonyl chloride.[1] In this context, the primary synthetic routes originate from either pyridin-3-ylmethanamine (also known as 3-picolylamine) or through a multi-step conversion starting from pyridin-3-ylmethanol.

Route A: Direct Sulfonylation of Pyridin-3-ylmethanamine

This is the most straightforward and widely employed method for the synthesis of Pyridin-3-ylmethanesulfonamide. It relies on the nucleophilic attack of the amine group of pyridin-3-ylmethanamine on the electrophilic sulfur atom of a methanesulfonyl chloride.

The reaction between an amine and a sulfonyl chloride is a classic method for forming a sulfonamide bond.[1] The key to this reaction is the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. A non-nucleophilic base, such as triethylamine or potassium carbonate, is preferred to avoid competition with the primary amine. The solvent should be inert to the reactants and capable of dissolving the starting materials. Dichloromethane is a common choice due to its inertness and ease of removal.

Caption: Workflow for the direct sulfonylation of pyridin-3-ylmethanamine.

Materials:

-

Methanesulfonyl chloride

-

Potassium carbonate (anhydrous)[10]

-

Dichloromethane (anhydrous)

Procedure:

-

To a stirred solution of pyridin-3-ylmethanamine (1.0 eq) in anhydrous dichloromethane, add anhydrous potassium carbonate (2.0 eq).[10]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Pyridin-3-ylmethanesulfonamide.

| Parameter | Value | Reference |

| Starting Material | 3-dodecylaminomethylpyridine (analogue) | [10] |

| Reagents | Methanesulfonyl chloride, Potassium carbonate | [10] |

| Solvent | Dichloromethane | [10] |

| Typical Yield | 85-95% (expected for the unsubstituted analogue) | N/A |

Route B: Multi-step Synthesis from Pyridin-3-ylmethanol

An alternative route involves the conversion of the more readily available and less expensive pyridin-3-ylmethanol into the target sulfonamide. This pathway typically involves two key steps: conversion of the alcohol to a leaving group (e.g., a halide) followed by nucleophilic substitution with a sulfonamide precursor.

The hydroxyl group of pyridin-3-ylmethanol is a poor leaving group and must be activated. This is commonly achieved by converting it to a halide, such as a chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

The resulting pyridin-3-ylmethyl halide is then reacted with a source of the sulfonamide group. A common approach is to use the sodium salt of methanesulfonamide.

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-吡啶甲基胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3731-52-0|Pyridin-3-ylmethanamine|BLD Pharm [bldpharm.com]

- 9. pyridin-3-ylmethanamine [stenutz.eu]

- 10. prepchem.com [prepchem.com]

"Pyridin-3-ylmethanesulfonamide chemical properties"

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of Pyridin-3-ylmethanesulfonamide

Abstract

Pyridin-3-ylmethanesulfonamide (CAS No: 749806-66-4) is a heterocyclic organic compound featuring a pyridine ring linked to a methanesulfonamide moiety via a methylene bridge. This structure presents a compelling scaffold for medicinal chemistry, combining the hydrogen bonding capabilities and aromatic interactions of the pyridine ring with the well-established pharmacophoric properties of the sulfonamide group. This technical guide provides a comprehensive analysis of the chemical properties, a robust synthetic protocol, and the spectroscopic signature of Pyridin-3-ylmethanesulfonamide. Furthermore, it explores the compound's chemical reactivity and contextualizes its potential applications in drug discovery by examining the biological activities of structurally related analogues. This document serves as a foundational resource for researchers investigating this and similar chemical entities.

Nomenclature and Structural Isomerism

Clarity in chemical nomenclature is paramount. The topic compound, Pyridin-3-ylmethanesulfonamide , must be distinguished from its structural isomer, N-(Pyridin-3-yl)methanesulfonamide (CAS No: 51269-92-2).

-

Pyridin-3-ylmethanesulfonamide (CAS: 749806-66-4): The subject of this guide. The linkage is Pyridine-CH₂-SO₂NH₂. The methanesulfonamide group is a substituent on the pyridine ring via a methylene (-CH₂-) linker.

-

N-(Pyridin-3-yl)methanesulfonamide (CAS: 51269-92-2): An isomer where the sulfonamide nitrogen is directly bonded to the pyridine ring (Pyridine-NH-SO₂CH₃).[1]

The distinct connectivity significantly alters the three-dimensional structure, electronic properties, and potential biological interactions of the molecules. This guide will focus exclusively on the former.

Physicochemical Properties

Experimental data for Pyridin-3-ylmethanesulfonamide is not widely published. The table below consolidates available data from chemical vendors and predicted values from computational models.[2]

| Property | Value | Source |

| CAS Number | 749806-66-4 | Sunway Pharm Ltd[3] |

| Molecular Formula | C₆H₈N₂O₂S | PubChem[4] |

| Molecular Weight | 172.20 g/mol | Sunway Pharm Ltd[3] |

| Monoisotopic Mass | 172.03065 Da | PubChem (Computed)[4] |

| Melting Point | No data available | LookChem[2] |

| Boiling Point | No data available | LookChem[2] |

| Solubility | No data available | LookChem[2] |

| XLogP (Predicted) | -0.6 | PubChem (Computed)[4] |

| Appearance | Likely a white to off-white solid | Inferred |

| Storage | Sealed in dry, Room Temperature | Sunway Pharm Ltd[3] |

The negative predicted XLogP value suggests the compound is likely hydrophilic and may possess good aqueous solubility, a desirable trait for drug candidates.

Synthesis and Purification

While a direct, single-publication protocol is unavailable, a robust two-step synthesis can be designed based on established, high-yielding reactions. The key precursor is (Pyridin-3-yl)methanamine, which is commercially available or can be synthesized from 3-pyridinecarboxaldehyde.[5] The synthesis involves the reaction of this primary amine with methanesulfonyl chloride.

Sources

- 1. N-(Pyridin-3-yl)methanesulfonamide | CymitQuimica [cymitquimica.com]

- 2. PYRIDIN-3-YL-METHANESULFONAMIDE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 3. PYRIDIN-3-YLMETHANESULFONAMIDE - CAS:749806-66-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - Pyridin-3-ylmethanesulfonamide (C6H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 5. Buy Pyridin-3-ylmethanamine Hydrochloride (EVT-3194785) | 84359-15-9 [evitachem.com]

An In-depth Technical Guide to the Putative Mechanism of Action of Pyridin-3-ylmethanesulfonamide

A Senior Application Scientist's Perspective on a Novel Bioactive Scaffold

Foreword: Charting the Unexplored

In the landscape of modern drug discovery, the convergence of well-established pharmacophores with novel structural arrangements presents a fertile ground for identifying new therapeutic agents. Pyridin-3-ylmethanesulfonamide, a molecule incorporating both the pyridine ring and a sulfonamide functional group, represents such an intriguing entity. While the specific biological activities and the precise mechanism of action for this particular compound are not extensively documented in publicly available literature, its chemical architecture allows us to postulate a set of plausible mechanisms. This guide is intended for researchers, scientists, and drug development professionals, and it aims to provide a comprehensive, technically-grounded framework for investigating the mechanism of action of Pyridin-3-ylmethanesulfonamide. By leveraging our understanding of the constituent moieties, we can design a logical and efficient path toward elucidating its therapeutic potential.

Part 1: Deconstructing the Molecule: The Sulfonamide and Pyridine Moieties

The structure of Pyridin-3-ylmethanesulfonamide suggests a blend of functionalities that could interact with a variety of biological targets. The sulfonamide group is a well-known pharmacophore, famously associated with the first generation of antibiotics.[1][2] The pyridine ring, a bioisostere of benzene, is a common feature in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[3][4]

The Sulfonamide Core: A Legacy of Folic Acid Antagonism

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2][5] Folic acid is a vital precursor for the synthesis of nucleotides, and its disruption effectively halts bacterial replication.[][7] This bacteriostatic effect is achieved because the sulfonamide structure mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).

PABA [label="p-Aminobenzoic Acid (PABA)", fillcolor="#F1F3F4"]; Sulfonamide [label="Pyridin-3-ylmethanesulfonamide\n(Structural Analog)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrofolate [label="Dihydrofolate Synthesis", fillcolor="#FBBC05"]; DNA_Synthesis [label="Bacterial DNA\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

PABA -> DHPS [label="Natural Substrate"]; Sulfonamide -> DHPS [label="Competitive Inhibition", style=dashed, color="#EA4335"]; DHPS -> Dihydrofolate [label="Enzymatic Product"]; Dihydrofolate -> DNA_Synthesis [label="Metabolic Pathway"]; }

Figure 1: Proposed competitive inhibition of bacterial folic acid synthesis.

The Pyridine Ring: A Versatile Player in Drug-Target Interactions

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with a vast range of therapeutic applications, from cardiovascular to oncology.[3][8] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions. This versatility allows pyridine-containing compounds to bind to a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[4][9]

Part 2: Postulated Mechanisms of Action for Pyridin-3-ylmethanesulfonamide

Given the hybrid nature of Pyridin-3-ylmethanesulfonamide, its mechanism of action could follow one of several paths, or potentially a combination thereof. Below, we explore the most plausible hypotheses.

Hypothesis 1: Antibacterial Agent via Folate Synthesis Inhibition

The most straightforward hypothesis is that Pyridin-3-ylmethanesulfonamide acts as a classical sulfonamide antibiotic. In this scenario, the molecule would competitively inhibit bacterial DHPS, leading to the cessation of bacterial growth.

Experimental Validation Workflow:

-

Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compound against a panel of gram-positive and gram-negative bacteria.

-

DHPS Enzyme Inhibition Assay: A cell-free assay to directly measure the inhibitory activity of the compound against purified bacterial DHPS.

-

Folate Pathway Rescue Studies: Assess whether the antibacterial effect can be reversed by supplementing the growth medium with folic acid or its downstream products.

Start [label="Start: Compound Synthesis\nand Purification", shape=ellipse, fillcolor="#F1F3F4"]; MIC [label="MIC Assays\n(Bacterial Panel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHPS_Assay [label="DHPS Enzyme\nInhibition Assay", fillcolor="#FBBC05"]; Rescue_Study [label="Folate Pathway\nRescue Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nAntibacterial Mechanism", shape=ellipse, fillcolor="#F1F3F4"];

Start -> MIC; MIC -> DHPS_Assay [label="If Active"]; DHPS_Assay -> Rescue_Study; Rescue_Study -> Conclusion; }

Figure 2: Experimental workflow for validating antibacterial activity.

Hypothesis 2: Kinase Inhibition in Eukaryotic Cells

The pyridine ring is a common feature in many kinase inhibitors.[4] It is plausible that Pyridin-3-ylmethanesulfonamide could target specific eukaryotic kinases, making it a candidate for anticancer or anti-inflammatory applications. For instance, some sulfonamide derivatives have been shown to inhibit phosphoinositide 3-kinase delta (PI3Kδ).[10]

Experimental Validation Workflow:

-

Kinase Panel Screening: Screen the compound against a broad panel of human kinases to identify potential targets.

-

In Vitro Kinase Inhibition Assays: For any identified hits, perform detailed IC50 determinations.

-

Cell-Based Phosphorylation Assays: In relevant cell lines, assess the compound's ability to inhibit the phosphorylation of downstream substrates of the target kinase.

-

Cell Proliferation Assays: Evaluate the compound's effect on the proliferation of cancer cell lines known to be dependent on the target kinase.

Compound [label="Pyridin-3-yl-\nmethanesulfonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Target Kinase\n(e.g., PI3Kδ)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Downstream\nSubstrate", fillcolor="#FBBC05"]; Phosphorylation [label="Phosphorylation", shape=diamond, fillcolor="#F1F3F4"]; Cellular_Response [label="Cellular Response\n(e.g., Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> Kinase [label="Inhibition", style=dashed, color="#EA4335"]; Kinase -> Phosphorylation; Substrate -> Phosphorylation; Phosphorylation -> Cellular_Response; }

Figure 3: Proposed kinase inhibition signaling pathway.

Hypothesis 3: Modulation of Metabolic Enzymes

Recent studies have highlighted the role of novel sulfonamide derivatives as activators of pyruvate kinase M2 isoform (PKM2), a key enzyme in cancer metabolism.[11] The pyridine moiety in Pyridin-3-ylmethanesulfonamide could contribute to binding at the allosteric site of such enzymes.

Experimental Validation Workflow:

-

PKM2 Activity Assay: Measure the effect of the compound on the enzymatic activity of recombinant PKM2.

-

Cellular Metabolic Assays: Use techniques like Seahorse analysis to assess the compound's impact on glycolysis and oxidative phosphorylation in cancer cells.

-

Target Engagement Assays: Employ methods such as cellular thermal shift assay (CETSA) to confirm direct binding of the compound to the target enzyme in a cellular context.

Part 3: Quantitative Data and Protocols

While specific quantitative data for Pyridin-3-ylmethanesulfonamide is not yet available, the following tables provide a template for how such data should be presented once generated through the experimental workflows described above.

Table 1: Hypothetical Antibacterial Activity Profile

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >128 |

| Streptococcus pneumoniae | 8 |

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| PI3Kα | >10,000 |

| PI3Kβ | >10,000 |

| PI3Kγ | 5,230 |

| PI3Kδ | 150 |

Detailed Experimental Protocol: In Vitro DHPS Inhibition Assay

Objective: To determine the direct inhibitory effect of Pyridin-3-ylmethanesulfonamide on bacterial dihydropteroate synthase.

Materials:

-

Recombinant bacterial DHPS

-

PABA (substrate)

-

Dihydropteridine pyrophosphate (DHPP) (co-substrate)

-

Pyridin-3-ylmethanesulfonamide (test compound)

-

Sulfamethoxazole (positive control)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Pyridin-3-ylmethanesulfonamide in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHPS enzyme, and the test compound or control.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding PABA and DHPP.

-

Monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion and Future Directions

Pyridin-3-ylmethanesulfonamide stands as a compound of interest at the intersection of established antibacterial scaffolds and modern targeted therapies. The proposed mechanisms of action—folate antagonism, kinase inhibition, and metabolic modulation—provide a rational basis for a comprehensive investigation into its biological activities. The experimental workflows outlined in this guide offer a clear and logical progression for elucidating its precise molecular targets and therapeutic potential. Further structure-activity relationship (SAR) studies, guided by the initial findings, will be crucial in optimizing this scaffold for potency, selectivity, and drug-like properties. The journey to fully understand the mechanism of action of Pyridin-3-ylmethanesulfonamide has the potential to uncover novel therapeutic avenues and enrich our understanding of the interplay between chemical structure and biological function.

References

- Cleveland Clinic. (2024). Sulfonamides (Sulfa Drugs).

- Zaman, R., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.

- BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.

- MSD Manual Professional Edition. Sulfonamides.

- Wikipedia. Sulfonamide (medicine).

- Adewole, K. S., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate.

- Li, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry.

- Wang, A., et al. (2018). Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (CHMFL-PI3KD-317) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. European Journal of Medicinal Chemistry.

- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.

- Unnamed Author. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.

- Unnamed Author. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

- Unnamed Author. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate.

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (CHMFL-PI3KD-317) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of the Pyridin-3-ylmethanesulfonamide Scaffold: A Technical Guide for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the biological activities associated with the Pyridin-3-ylmethanesulfonamide chemical scaffold. While direct research on the parent compound is nascent, a growing body of evidence surrounding its derivatives points to a promising future in therapeutic development. This document will synthesize the current understanding of these derivatives, offering insights into their mechanisms of action, potential therapeutic applications, and the experimental methodologies crucial for their evaluation.

Introduction to the Pyridin-3-ylmethanesulfonamide Core

The Pyridin-3-ylmethanesulfonamide structure is characterized by a pyridine ring linked to a methanesulfonamide group via a methylene bridge. This unique combination of a heteroaromatic ring and a sulfonamide functional group bestows upon it a versatile chemical nature, making it an attractive scaffold for medicinal chemists. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, while the sulfonamide group is a well-established pharmacophore known for its ability to mimic a peptide bond and interact with biological targets.

The exploration of derivatives built upon this core has revealed a diverse range of biological activities, suggesting that the Pyridin-3-ylmethanesulfonamide scaffold can be tailored to interact with a variety of enzymes and receptors. The following sections will delve into the specific biological activities that have been identified for derivatives of this promising compound.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of Pyridin-3-ylmethanesulfonamide have emerged as promising candidates in the realm of oncology, with studies highlighting their ability to inhibit crucial drivers of cancer progression.

Inhibition of Bcr-Abl Kinase

A series of pyridin-3-yl pyrimidines, which incorporate the pyridin-3-yl moiety, have been synthesized and evaluated for their ability to inhibit the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[1] Certain derivatives exhibited potent inhibitory activity against Bcr-Abl, suggesting that the pyridin-3-yl group plays a significant role in binding to the kinase domain.[1] Molecular docking studies have further elucidated the binding modes of these compounds, providing a rational basis for the design of more potent and selective inhibitors.[1]

Modulation of Phosphoinositide 3-Kinase (PI3K) Pathway

The PI3K pathway is a critical signaling cascade that is frequently dysregulated in cancer. A novel p110α inhibitor, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified from a chemical library screening.[2] Subsequent optimization of this scaffold, which contains a pyridine ring, led to the development of highly potent and selective inhibitors of the p110α isoform of PI3K.[2] These inhibitors demonstrated the ability to suppress tumor growth in preclinical models, underscoring the potential of pyridine-containing compounds in targeting the PI3K pathway.[2]

Inhibition of Pyruvate Kinase M2 (PKM2)

Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism and has been identified as a promising therapeutic target. A novel sulfonamide-dithiocarbamate compound containing a pyridin-3-ylmethyl moiety was discovered as a potent PKM2 activator.[3] Further optimization of this lead compound resulted in analogues with enhanced PKM2 activation and significant anti-proliferative activities against various human tumor cell lines.[3] These findings suggest that the Pyridin-3-ylmethanesulfonamide scaffold could be a valuable starting point for the development of novel cancer metabolic therapies.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of Pyridin-3-ylmethanesulfonamide derivatives against a specific kinase, such as Bcr-Abl or PI3K, a radiometric or fluorescence-based in vitro kinase assay can be employed.

Materials:

-

Purified recombinant kinase (e.g., Bcr-Abl, PI3K p110α)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

[γ-³²P]ATP or a fluorescent ATP analog

-

Kinase reaction buffer

-

Test compounds (Pyridin-3-ylmethanesulfonamide derivatives)

-

Positive control inhibitor

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

-

Add the test compounds or control to the appropriate wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescent ATP analog.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction.

-

For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter.

-

For fluorescence-based assays, measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Enzyme Inhibition Beyond Cancer

The inhibitory potential of the Pyridin-3-ylmethanesulfonamide scaffold extends beyond oncology, with derivatives showing activity against enzymes implicated in other diseases.

HMG-CoA Reductase Inhibition

A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and found to be potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] One compound, in particular, demonstrated significantly greater potency than the established drug lovastatin in in vitro assays.[4] This highlights the potential of incorporating the methanesulfonamide moiety in the design of new antihyperlipidemic agents.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A series of N-pyridinyl ureidobenzenesulfonates were designed as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] These compounds exhibited antiproliferative activity against various cancer cell lines, particularly acute myeloid leukemia (AML) cells.[5] The hydrochloride salts of these compounds also showed improved aqueous solubility while maintaining their biological activity, addressing a common challenge in drug development.[5]

Data Summary: Biological Activities of Pyridin-3-ylmethanesulfonamide Derivatives

| Derivative Class | Target | Biological Activity | Key Findings | Reference |

| Pyridin-3-yl pyrimidines | Bcr-Abl | Anticancer | Potent inhibition of Bcr-Abl kinase in CML models. | [1] |

| Imidazo[1,2-a]pyridine derivatives | PI3K p110α | Anticancer | Highly potent and selective inhibition of PI3K p110α, leading to tumor growth suppression. | [2] |

| Sulfonamide-dithiocarbamates | PKM2 | Anticancer | Activation of PKM2, resulting in anti-proliferative effects in tumor cells. | [3] |

| Methanesulfonamide pyrimidines | HMG-CoA Reductase | Antihyperlipidemic | Potent inhibition of cholesterol biosynthesis. | [4] |

| N-pyridinyl ureidobenzenesulfonates | DHODH | Anticancer | Inhibition of pyrimidine biosynthesis with activity against AML cells. | [5] |

| N-pyridin-3-yl-benzenesulfonamide | Bacteria | Antimicrobial | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. | [6] |

Antimicrobial Activity

The sulfonamide group has a long history in the development of antimicrobial agents. A study on N-pyridin-3-yl-benzenesulfonamide, a close structural relative of the core topic, demonstrated significant antimicrobial activity.

Antibacterial Effects

The synthesized N-pyridin-3-yl-benzenesulfonamide was tested against a panel of Gram-positive and Gram-negative bacteria.[6] The compound exhibited notable inhibitory activity, suggesting that the pyridin-3-yl-sulfonamide scaffold could be a valuable template for the development of new antibacterial agents.[6]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for assessing the antimicrobial activity of Pyridin-3-ylmethanesulfonamide derivatives.

Future Directions and Conclusion

The collective evidence from studies on its derivatives strongly suggests that the Pyridin-3-ylmethanesulfonamide scaffold is a privileged structure in drug discovery. Its demonstrated potential to interact with a range of biologically important targets, from kinases to metabolic enzymes, warrants a more direct and thorough investigation of the parent compound and a wider array of its derivatives.

Future research should focus on:

-

Systematic Synthesis and Screening: A focused effort to synthesize and screen a library of Pyridin-3-ylmethanesulfonamide derivatives against diverse biological targets.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to understand the key structural features required for activity and selectivity.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease.

Signaling Pathway: PI3K/Akt/mTOR

Caption: Inhibition of the PI3K pathway by Pyridin-3-yl derivatives.

References

-

Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. [Link]

- United States P

-

Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]

- WO2020254408A1 - Pyridin-3-yl deriv

- Production of pyridine-3-sulfonic acid - US5082944A.

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

-

Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. [Link]

-

Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. [Link]

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

- United States P

-

Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. [Link]

-

Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. [Link]

-

Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

-

Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridin-3-ylmethanesulfonamide Derivatives and Analogs as Modulators of Cellular Kinases

Abstract

The pyridin-3-ylmethanesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent and selective activities against critical cellular targets, particularly protein kinases. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this promising class of compounds. We will focus on their role as activators of Pyruvate Kinase M2 (PKM2) and inhibitors of Cyclin-Dependent Kinase 2 (CDK2), two key regulators of cancer cell metabolism and proliferation. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and a robust framework for advancing the development of pyridin-3-ylmethanesulfonamide-based therapeutics.

Introduction: The Pyridine Sulfonamide Moiety in Drug Discovery

The pyridine ring is a cornerstone of heterocyclic chemistry and a frequent constituent of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] When combined with a sulfonamide group (SO₂NH₂), the resulting scaffold offers a versatile platform for creating compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] The specific subclass of pyridin-3-ylmethanesulfonamide, where the sulfonamide is linked to the pyridine ring via a methylene bridge, provides a unique spatial arrangement and conformational flexibility, enabling precise interactions with protein targets.

Recent research has highlighted the potential of these derivatives to modulate key enzymes involved in cancer progression, such as Pyruvate Kinase M2 (PKM2) and Cyclin-Dependent Kinase 2 (CDK2).[4][5] This guide will explore the scientific rationale and technical methodologies for developing these compounds as potential therapeutics.

Synthetic Strategies: Building the Core Scaffold and its Analogs

The synthesis of pyridin-3-ylmethanesulfonamide derivatives is a multi-step process that begins with readily available starting materials. The general approach involves the formation of a key intermediate, pyridin-3-ylmethanesulfonyl chloride, which can then be reacted with a variety of amines to generate a diverse library of analogs.

Synthesis of the Key Intermediate: Pyridin-3-ylmethanesulfonyl Chloride

A reliable method for the synthesis of the core scaffold begins with 3-pyridinemethanol (also known as nicotinyl alcohol).[6][7][8] The alcohol is first converted to the corresponding chloride, which is then transformed into a sulfonate ester, followed by conversion to the sulfonyl chloride. A more direct and scalable approach involves the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine or pyridine-3-sulfonic acid.[1][9][10]

General Protocol for Derivative Synthesis

The following protocol outlines a representative synthesis of a pyridin-3-ylmethanesulfonamide derivative.

Experimental Protocol: Synthesis of N-Aryl-pyridin-3-ylmethanesulfonamide

-

Step 1: Preparation of Pyridin-3-ylmethanesulfonyl Chloride.

-

To a solution of pyridin-3-ylmethanethiol (1 equivalent) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude pyridin-3-ylmethanesulfonyl chloride.

-

-

Step 2: Sulfonamide Formation.

-

Dissolve the crude pyridin-3-ylmethanesulfonyl chloride (1 equivalent) in dichloromethane.

-

To this solution, add the desired substituted aniline (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-pyridin-3-ylmethanesulfonamide derivative.

-

The structural integrity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

Mechanism of Action: Targeting Key Cancer Pathways

Pyridin-3-ylmethanesulfonamide derivatives have demonstrated promising activity through the modulation of at least two critical targets in oncology: PKM2 and CDK2.

PKM2 Activation: Reversing the Warburg Effect

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[12] A key player in this metabolic reprogramming is the M2 isoform of pyruvate kinase (PKM2).[13][14] In tumor cells, PKM2 exists predominantly in a low-activity dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways to support rapid cell proliferation.[15]

Pyridin-3-ylmethanesulfonamide derivatives have been identified as potent allosteric activators of PKM2.[4][16] These compounds bind to a specific pocket at the dimer-dimer interface, stabilizing the highly active tetrameric conformation of the enzyme.[14] This tetramerization restores the catalytic activity of PKM2, forcing the conversion of phosphoenolpyruvate to pyruvate and promoting oxidative phosphorylation over aerobic glycolysis.[13][17] This metabolic shift deprives cancer cells of the necessary building blocks for proliferation and can lead to cell cycle arrest and apoptosis.[15]

Signaling Pathway: PKM2 Activation by Pyridin-3-ylmethanesulfonamide Derivatives

Caption: Mechanism of PKM2 activation by pyridin-3-ylmethanesulfonamide derivatives.

CDK2 Inhibition: Inducing Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[18] CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition, a critical checkpoint for DNA replication.[19][20] Dysregulation and overexpression of the CDK2/cyclin E/A axis are common in many cancers, leading to uncontrolled cell proliferation.[21] Therefore, inhibiting CDK2 is a validated therapeutic strategy in oncology.[22]

Certain analogs of pyridin-3-ylmethanesulfonamide have been designed as potent CDK2 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb).[19] Inhibition of CDK2 leads to cell cycle arrest at the G1/S checkpoint, preventing cancer cells from entering the DNA synthesis phase and ultimately inducing apoptosis.[20]

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyridin-3-ylmethanesulfonamide scaffold has provided valuable insights into the structural requirements for potent biological activity.

SAR for PKM2 Activators

For PKM2 activators, SAR studies have revealed several key features:

-

The Pyridine Ring: The nitrogen at the 1-position of the pyridine ring is often crucial for activity, likely participating in hydrogen bonding within the allosteric binding pocket of PKM2. Substitutions on the pyridine ring can modulate potency and physicochemical properties.

-

The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore. N-substitution on the sulfonamide with various aryl or heteroaryl groups has a significant impact on activity. Electron-withdrawing groups on the aryl ring can enhance potency.[23]

-

The Methylene Linker: The methylene bridge provides optimal spacing and flexibility between the pyridine and sulfonamide moieties, allowing the molecule to adopt the correct conformation for binding.

| Compound ID | R1 (Pyridine Substitution) | R2 (Sulfonamide N-Substitution) | PKM2 AC₅₀ (µM) | Antiproliferative IC₅₀ (µM) on HCT116 | Reference |

| 8a | H | 4-(benzoyl)piperazine-1-carbodithioate | Screening Hit | >10 | [4] |

| 8b | H | 4-(4-fluorobenzoyl)piperazine-1-carbodithioate | 0.136 | < 1 | [4] |

| 8k | H | 4-(4-chlorobenzoyl)piperazine-1-carbodithioate | 0.056 | < 1 | [4] |

| 58 | N/A (diaryl) | 3-chloro-4-hydroxyphenyl | 0.038 | Not Reported | [23] |

Table 1: Representative SAR data for PKM2 activators. Note that compound 58 is a diarylsulfonamide, not a pyridin-3-ylmethanesulfonamide, but is included for potency comparison.

SAR for CDK2 Inhibitors

For CDK2 inhibitors, the SAR is driven by interactions within the ATP-binding site:

-

The Pyridine Ring: Often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

-

Substituents on the Scaffold: Bulky hydrophobic groups are often incorporated to occupy hydrophobic pockets within the active site, enhancing potency and selectivity.

-

The Sulfonamide Group: Can act as a hydrogen bond donor or acceptor, contributing to the overall binding affinity.

Preclinical Evaluation: From Bench to In Vivo

The development of pyridin-3-ylmethanesulfonamide derivatives follows a standard preclinical drug discovery workflow.

Workflow: Small Molecule Drug Discovery Pipeline

Caption: A generalized workflow for the discovery and development of small molecule drugs.[24][25]

In Vitro Assays

Experimental Protocol: PKM2 Activation Assay (LDH-Coupled)

This assay measures the activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by a decrease in absorbance at 340 nm.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.

-

Substrate Mix: Prepare a 2X solution in Assay Buffer containing 400 µM ADP, 400 µM PEP, and 400 µM NADH.

-

Enzyme Mix: Prepare a 2X solution of recombinant human PKM2 (e.g., 20 nM) and LDH (e.g., 2 units/mL) in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of test compound (in DMSO) or DMSO control to appropriate wells.

-

Add 45 µL of Substrate Mix to all wells.

-

Initiate the reaction by adding 50 µL of Enzyme Mix.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 20 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of NADH depletion (decrease in A₃₄₀/min).

-

Plot the percentage of activation against the compound concentration to determine the AC₅₀ value.

-

Experimental Protocol: CDK2 Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[20]

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Enzyme: Recombinant CDK2/Cyclin A2.

-

Substrate: A suitable peptide substrate for CDK2 (e.g., Histone H1).

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of test compound (in DMSO) or DMSO control to wells.

-

Add 2 µL of CDK2/Cyclin A2 enzyme solution.

-

Add 2 µL of a mix containing the substrate and ATP.

-

Incubate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Pharmacokinetics and ADME Profiling

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[26] Preliminary pharmacokinetic studies in animal models (e.g., rats) are essential to determine parameters such as plasma half-life, bioavailability, and tissue distribution.[27][28] In silico tools can also predict ADME properties and potential liabilities, such as inhibition of hERG channels.[29]

Conclusion and Future Directions

The pyridin-3-ylmethanesulfonamide scaffold represents a highly promising platform for the development of novel kinase modulators. As PKM2 activators, these compounds offer a unique therapeutic strategy to target the metabolic vulnerabilities of cancer cells. As CDK2 inhibitors, they provide a direct means of halting uncontrolled cell proliferation. The synthetic tractability of this scaffold allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Improving Drug-like Properties: Enhancing solubility and oral bioavailability through targeted chemical modifications.

-

Elucidating Off-Target Effects: Comprehensive kinase profiling to ensure selectivity and minimize potential toxicity.

-

Combination Therapies: Exploring the synergistic potential of these compounds with existing chemotherapies or other targeted agents.

-

Biomarker Discovery: Identifying patient populations most likely to respond to PKM2 activators or CDK2 inhibitors based on the genetic and metabolic profiles of their tumors.

The continued investigation of pyridin-3-ylmethanesulfonamide derivatives holds significant promise for the future of targeted cancer therapy.

References

- 1. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications - Chen - Current Medicinal Chemistry [edgccjournal.org]

- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0 [matrix-fine-chemicals.com]

- 7. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride [benchchem.com]

- 10. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 11. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 15. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 20. Icaritin inhibits CDK2 expression and activity to interfere with tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

"in vitro studies of Pyridin-3-ylmethanesulfonamide"

An In-Depth Technical Guide to the In Vitro Evaluation of Pyridin-3-ylmethanesulfonamide

Authored by: Gemini, Senior Application Scientist

Date: January 5, 2026

Abstract

This guide provides a comprehensive framework for the in vitro investigation of Pyridin-3-ylmethanesulfonamide, a molecule belonging to a class of compounds with significant therapeutic interest. While specific research on this exact molecule is nascent, the pyridine and sulfonamide moieties are cornerstones of many established therapeutic agents.[1] This document outlines a logical, robust, and scientifically rigorous pathway for characterizing its biological activity, from initial cytotoxicity screening to elucidating its specific mechanism of action. The methodologies are grounded in established protocols for analogous compounds, such as carbonic anhydrase inhibitors, kinase inhibitors, and anticancer agents.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical detail and theoretical rationale to generate high-quality, reproducible data.

Introduction: The Rationale for Investigating Pyridin-3-ylmethanesulfonamide

The chemical architecture of Pyridin-3-ylmethanesulfonamide, which combines a pyridine ring with a sulfonamide group, suggests a high potential for biological activity. Sulfonamides are a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets by mimicking the transition state of enzymatic reactions or by engaging in key hydrogen bonding interactions.[5] They are foundational to drugs with antimicrobial, anticancer, and anti-inflammatory properties.[2][6][7] The pyridine moiety often serves as a key pharmacophore, providing a hydrogen bond acceptor and improving physicochemical properties.[1]

Given this structural heritage, Pyridin-3-ylmethanesulfonamide is a compelling candidate for screening against several important target classes, including:

-

Carbonic Anhydrases (CAs): Many pyridine-sulfonamide derivatives are potent inhibitors of CAs, particularly the tumor-associated isoforms hCA IX and XII, making them attractive anticancer targets.[3][8][9]

-

Kinases: The pyridine scaffold is present in numerous kinase inhibitors, including those targeting the PI3K pathway, which is frequently dysregulated in cancer.[4][10]

-

General Cytotoxicity: The sulfonamide moiety is a component of various compounds that exhibit anticancer activity through mechanisms like cell cycle disruption and apoptosis induction.[2]

This guide will proceed on the hypothesis that Pyridin-3-ylmethanesulfonamide may possess anticancer properties, outlining a tiered approach to its in vitro evaluation.

Foundational Characterization: Physicochemical Properties

Before any biological assay, a thorough understanding of the compound's physicochemical properties is critical. These parameters dictate its behavior in aqueous assay buffers and are essential for accurate data interpretation.

Table 1: Essential Physicochemical Properties of Pyridin-3-ylmethanesulfonamide

| Property | Value / Method | Rationale and Importance in In Vitro Assays |

| Molecular Formula | C₆H₈N₂O₂S[11][12] | Foundational for all calculations. |

| Molecular Weight | 172.20 g/mol [12] | Essential for preparing stock solutions of precise molarity. |

| Aqueous Solubility | Determined via Nephelometry or HPLC-UV | Causality: Poor solubility can lead to compound precipitation in assays, causing artifactual results. This value defines the upper concentration limit for reliable testing. |

| LogP / LogD₇.₄ | Calculated or determined via Shake-Flask/HPLC | Causality: Predicts lipophilicity, which influences membrane permeability, non-specific binding to plasticware, and potential for off-target effects. |

| pKa | Determined via Potentiometric Titration or in silico prediction | Causality: The ionization state of the sulfonamide group at physiological pH (typically ~7.4) is critical for its ability to coordinate with metal ions (e.g., Zn²⁺ in carbonic anhydrase) and form hydrogen bonds. |

| Purity | >95% (determined via HPLC-UV and LC-MS) | Causality: Impurities can confound results, leading to false positives or negatives. High purity is a prerequisite for trustworthy data. |

| Stability in DMSO & Assay Buffer | Monitored over time by LC-MS | Causality: Ensures the compound does not degrade during storage or over the course of a multi-day cellular assay, confirming that the observed activity is from the parent compound. |

Experimental Design: A Tiered Approach to In Vitro Evaluation

A logical progression of experiments is crucial, starting with broad screening and moving towards more specific, mechanistic studies.

Caption: Tiered workflow for in vitro compound characterization.

Tier 1: Broad Cytotoxicity Screening

The initial goal is to determine if the compound has a general effect on cancer cell proliferation and to identify a potent concentration range.

Protocol 1: MTT Proliferation Assay

-

Cell Culture: Seed human cancer cell lines (e.g., A549 lung, HeLa cervical, PANC-1 pancreatic) in 96-well plates at an appropriate density (e.g., 5x10³ cells/well) and allow them to adhere overnight.[13][14]

-

Compound Preparation: Prepare a 10 mM stock solution of Pyridin-3-ylmethanesulfonamide in DMSO. Perform a serial dilution in complete culture medium to create a range of final concentrations (e.g., 100 µM down to 1 nM).

-

Treatment: Add the compound dilutions to the cells. Include a "vehicle only" control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours at 37°C, 5% CO₂.

-

MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

Tier 2: Target Identification & Validation

Based on the structural alerts, a primary hypothesis is inhibition of a tumor-associated carbonic anhydrase, such as hCA IX.

Protocol 2: Stopped-Flow CO₂ Hydrase Assay for hCA IX Inhibition

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, pH 7.4.

-

Enzyme: Purified recombinant human Carbonic Anhydrase IX.

-

Substrate: Saturated CO₂ solution (prepared by bubbling CO₂ into chilled buffer).

-

Indicator: pH indicator dye (e.g., p-Nitrophenol).

-

-

Self-Validation Controls:

-

Positive Control: Acetazolamide (a well-characterized pan-CA inhibitor).

-

Negative Control: Vehicle (DMSO).

-

-

Assay Procedure:

-

A stopped-flow spectrophotometer is used to measure the rapid kinetics of the CO₂ hydration reaction.

-

The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with the CO₂ substrate solution in the presence of the pH indicator.

-

The hydration of CO₂ produces a proton, causing a pH drop that is monitored by the change in the indicator's absorbance over time.

-

-

Data Analysis:

-

The initial rate of the enzymatic reaction is calculated for each inhibitor concentration.

-

Inhibition constants (Kᵢ) are determined by fitting the data to the Cheng-Prusoff equation.[9] A low nanomolar Kᵢ would indicate potent inhibition.

-

Tier 3: Mechanism of Action (MoA) Elucidation

If the compound is a potent enzyme inhibitor, the next step is to define how it inhibits. If it is broadly cytotoxic, the goal is to understand the cellular consequences.

Protocol 3: Enzyme Inhibition Kinetics

-

Experimental Design: The hCA IX inhibition assay (Protocol 2) is repeated. This time, for several fixed concentrations of Pyridin-3-ylmethanesulfonamide (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ), the concentration of the CO₂ substrate is varied.

-

Data Analysis: The initial reaction velocities are measured. The data is then plotted as a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]).

-

Interpretation: The pattern of the lines reveals the mode of inhibition. This provides critical insight into whether the compound binds to the active site (competitive) or an allosteric site (non-competitive).

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

Protocol 4: Western Blot for Cellular Apoptosis Markers

-

Cell Culture and Lysis: Treat a sensitive cell line (e.g., HeLa) with Pyridin-3-ylmethanesulfonamide at 1x and 5x its IC₅₀ for 24 hours. Lyse the cells to extract total protein.

-

Protein Quantification: Use a BCA assay to equalize the total protein amount for each sample. Rationale: This ensures that any observed differences are due to changes in specific protein levels, not differences in sample loading.

-

SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies overnight (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, and anti-GAPDH as a loading control).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager.

-

Analysis: An increase in the cleaved forms of PARP and Caspase-3 relative to the vehicle control would strongly suggest the compound induces apoptosis.

Summary and Forward Look

The in vitro evaluation of Pyridin-3-ylmethanesulfonamide requires a systematic, hypothesis-driven approach. By progressing through tiers of foundational screening, target validation, and mechanistic studies, a clear picture of the compound's biological profile can be constructed. The data generated from these assays—IC₅₀ values from cell lines, Kᵢ values against specific enzymes, mode of inhibition, and cellular effects—are essential for making informed decisions about lead optimization and further preclinical development. This structured approach ensures that resources are used efficiently and that the resulting data package is robust, trustworthy, and scientifically sound.

References

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

-

Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

-

Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. PubMed. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]

-

Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. PubMed Central. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]

-

Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (CHMFL-PI3KD-317) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. PubMed. [Link]

-

Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

-

Pyridin-3-ylmethanesulfonamide (C6H8N2O2S). PubChem. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. [Link]

-

Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. [Link]

-

Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

-

Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors [mdpi.com]

- 10. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (CHMFL-PI3KD-317) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PubChemLite - Pyridin-3-ylmethanesulfonamide (C6H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 12. PYRIDIN-3-YLMETHANESULFONAMIDE - CAS:749806-66-4 - Sunway Pharm Ltd [3wpharm.com]

- 13. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridin-3-ylmethanesulfonamide (CAS Number: 749806-66-4)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-3-ylmethanesulfonamide is a heterocyclic organic compound featuring a pyridine ring linked to a methanesulfonamide group via a methylene bridge. This molecule is of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and metabolic stability.[1][2] The sulfonamide functional group is another critical component in a wide array of therapeutic agents, known for its diverse biological activities.[3] The unique combination of these two moieties in Pyridin-3-ylmethanesulfonamide suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, potential applications, and safety considerations, serving as a vital resource for researchers exploring its utility.

Physicochemical Properties

A clear understanding of the physicochemical properties of Pyridin-3-ylmethanesulfonamide is fundamental for its application in research and development. These properties influence its solubility, stability, and potential interactions in biological systems.

| Property | Value | Source |

| CAS Number | 749806-66-4 | Internal Data |

| Molecular Formula | C₆H₈N₂O₂S | [4] |

| Molecular Weight | 172.21 g/mol | [4] |

| Predicted XlogP | -0.6 | [4] |

| Appearance | Expected to be a solid | N/A |

Synthesis of Pyridin-3-ylmethanesulfonamide

While a specific protocol for the synthesis of Pyridin-3-ylmethanesulfonamide is not extensively detailed in publicly available literature, a highly plausible and efficient synthetic route can be extrapolated from established methodologies for analogous compounds.[5][6] The most logical approach involves the reaction of 3-picolylamine (3-(aminomethyl)pyridine) with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

A plausible synthetic route to Pyridin-3-ylmethanesulfonamide.

Detailed Experimental Protocol:

Materials:

-

3-Picolylamine (3-(aminomethyl)pyridine)

-

Methanesulfonyl chloride

-

Potassium carbonate (anhydrous) or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-picolylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.2 equivalents).

-

Addition of Methanesulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Pyridin-3-ylmethanesulfonamide.

Characterization

Accurate characterization of the synthesized Pyridin-3-ylmethanesulfonamide is essential to confirm its identity and purity. The following are the expected spectroscopic data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-